Éter propílico de p-nitrofenilo

Descripción general

Descripción

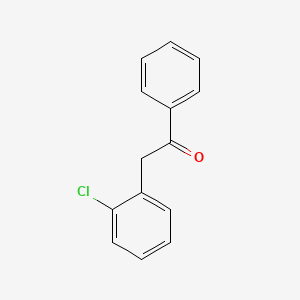

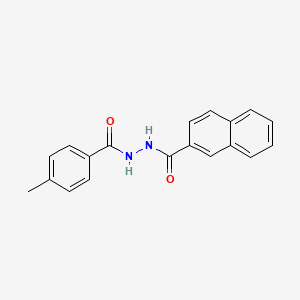

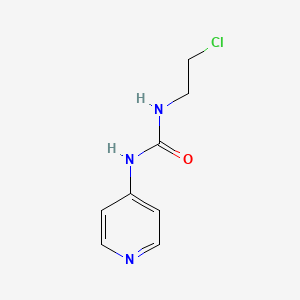

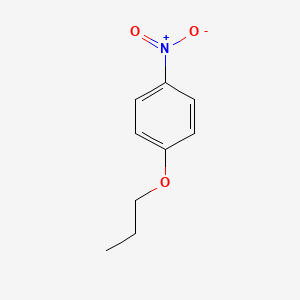

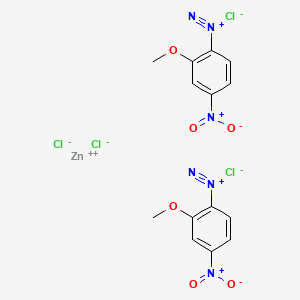

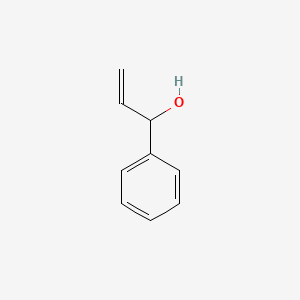

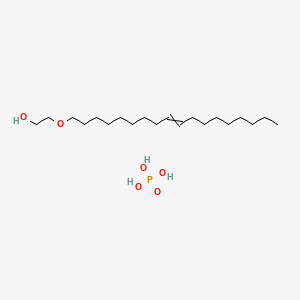

1-Nitro-4-propoxybenzene, also known as p-Nitrophenyl propyl ether, is a chemical compound with the molecular formula C9H11NO3 . It has a molecular weight of 181.19 g/mol .

Molecular Structure Analysis

The IUPAC name for this compound is 1-nitro-4-propoxybenzene . The InChI code is 1S/C9H11NO3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h3-6H,2,7H2,1H3 . The compound’s structure can be represented by the canonical SMILES string: CCCOC1=CC=C(C=C1)N+[O-] .Physical and Chemical Properties Analysis

1-Nitro-4-propoxybenzene has a molecular weight of 181.19 g/mol . It has a XLogP3 value of 3.1 . The compound has no hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds . The exact mass and monoisotopic mass of the compound are 181.07389321 g/mol . The topological polar surface area is 55 Ų , and it has 13 heavy atoms . The compound has a formal charge of 0 and a complexity of 159 .Aplicaciones Científicas De Investigación

Estudios de Hidrólisis

El éter propílico de p-nitrofenilo se utiliza en estudios sobre la cinética y el mecanismo de hidrólisis. Por ejemplo, se ha utilizado en la hidrólisis del picolinato de p-nitrofenilo (PNPP) por complejos asimétricos de bis-base de Schiff con éter Aza-corona o colgantes de morfolina . Se investigaron la cinética y el mecanismo de la hidrólisis del PNPP catalizada por estos complejos .

Síntesis de Éteres

Este compuesto juega un papel en el avance de la síntesis de éteres. Los éteres se han sintetizado mediante diferentes protocolos, como la síntesis de éteres de Williamson, la reacción de Mitsunobu, la deshidratación bimolecular, el método de Ullmann, una reacción de acoplamiento sin metales de transición entre alcoholes alifáticos y sales de diariyodonio asimétricas, la síntesis promovida por líquido iónico a temperatura ambiente, la síntesis catalizada por Cu(II), la síntesis asistida por microondas y la síntesis en condiciones micelares sin disolvente .

Catalizador en Reacciones Químicas

El éter propílico de p-nitrofenilo puede actuar como catalizador en reacciones químicas. Por ejemplo, se ha informado que un buen número de ácidos de Brønsted homogéneos y metales de transición basados en ácidos de Lewis son catalizadores en la eterificación de alcoholes .

Aplicaciones Agroquímicas

Los éteres fenólicos, una categoría que incluye el éter propílico de p-nitrofenilo, tienen aplicaciones agroquímicas. Los usos de los éteres fenólicos dependen de la naturaleza del grupo unido al otro extremo del oxígeno fenólico .

Hidrólisis Alcalina

El compuesto se utiliza en el estudio de la hidrólisis alcalina del metilfosfonato de fenilo y el metilfosfonato de p-nitrofenilo con la aplicación de NaOH .

Estudios Ambientales

Las condiciones micelares son una nueva dirección de estudio para la síntesis de éteres, ya que son simples, eficientes, económicas y respetuosas con el medio ambiente .

Safety and Hazards

The safety information available indicates that one should avoid breathing in mist, gas, or vapours of 1-Nitro-4-propoxybenzene . Contact with skin and eyes should be avoided . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed . The compound has been assigned the signal word “Warning” and is associated with the hazard statements H302 and H351 .

Mecanismo De Acción

Target of Action

Ethers in general are known to interact with various biological targets depending on their structure .

Mode of Action

Ethers like p-nitrophenyl propyl ether can undergo reactions such as the williamson ether synthesis, which involves an s n 2 reaction of an alkoxide nucleophile with an alkyl halide .

Biochemical Pathways

A related compound, bis(p-nitrophenyl) phosphate, has been studied for its hydrolytic cleavage mechanisms catalyzed by zn(ii)-complexes .

Pharmacokinetics

A study on propyl p-nitrophenyl ether (pnpe) showed that its metabolism varies independently between rat and guinea pig livers, with different major metabolites and different enzymes involved in the process .

Result of Action

Ethers in general can undergo cleavage of the c–o bond when exposed to strong acids .

Action Environment

The synthesis of ethers can be influenced by various factors, including the choice of solvent .

Análisis Bioquímico

Biochemical Properties

1-Nitro-4-propoxybenzene plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various compounds. The interaction between 1-Nitro-4-propoxybenzene and these enzymes involves the binding of the compound to the active site of the enzyme, leading to the formation of enzyme-substrate complexes. This interaction can result in either the inhibition or activation of the enzyme, depending on the specific enzyme and the context of the reaction .

Cellular Effects

1-Nitro-4-propoxybenzene has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling molecules. For instance, it can alter the phosphorylation status of proteins involved in signal transduction, thereby impacting gene expression and cellular metabolism. Studies have demonstrated that 1-Nitro-4-propoxybenzene can induce changes in the expression levels of genes associated with oxidative stress and inflammation . Additionally, it has been found to affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites within the cell.

Molecular Mechanism

The molecular mechanism of action of 1-Nitro-4-propoxybenzene involves its binding interactions with biomolecules. It has been shown to bind to specific proteins and enzymes, leading to changes in their conformation and activity. For example, 1-Nitro-4-propoxybenzene can inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, by binding to its active site . This inhibition results in the accumulation of acetylcholine, which can affect neurotransmission and other cellular processes. Additionally, 1-Nitro-4-propoxybenzene can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Nitro-4-propoxybenzene have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-Nitro-4-propoxybenzene is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat . Long-term exposure to 1-Nitro-4-propoxybenzene has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of 1-Nitro-4-propoxybenzene vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects, while higher doses can lead to adverse effects such as liver and kidney damage . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxicity studies have shown that high doses of 1-Nitro-4-propoxybenzene can cause oxidative stress and inflammation in animal models.

Metabolic Pathways

1-Nitro-4-propoxybenzene is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These enzymes catalyze the oxidation and reduction reactions that convert 1-Nitro-4-propoxybenzene into its metabolites . The metabolic pathways of 1-Nitro-4-propoxybenzene can lead to the formation of reactive intermediates, which can interact with cellular macromolecules and cause cellular damage. Additionally, the compound can affect metabolic flux by altering the activity of key metabolic enzymes.

Transport and Distribution

The transport and distribution of 1-Nitro-4-propoxybenzene within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, 1-Nitro-4-propoxybenzene can bind to intracellular proteins, which can affect its localization and accumulation. The distribution of 1-Nitro-4-propoxybenzene within tissues is influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

1-Nitro-4-propoxybenzene is localized to specific subcellular compartments, where it exerts its biological effects. The compound has been found to accumulate in the endoplasmic reticulum and mitochondria, where it can interact with enzymes and other biomolecules . The subcellular localization of 1-Nitro-4-propoxybenzene is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles. This localization is important for its activity and function within the cell.

Propiedades

IUPAC Name |

1-nitro-4-propoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWOXUNCNGSHHSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90993255 | |

| Record name | 1-Nitro-4-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90993255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7244-77-1 | |

| Record name | 1-Nitro-4-propoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7244-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nitro-4-propoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007244771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nitro-4-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90993255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-nitro-4-propoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-7-morpholino-2H-pyrano[2,3-b]pyridin-2-one](/img/structure/B1595892.png)